Carbamide peroxide
Description
Structure
2D Structure
Properties
IUPAC Name |
hydrogen peroxide;urea | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O.H2O2/c2-1(3)4;1-2/h(H4,2,3,4);1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLJVWUFPCUVLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)N.OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2O.H2O2, CH6N2O3 | |
| Record name | UREA HYDROGEN PEROXIDE | |
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DSSTOX Substance ID |
DTXSID9024726 | |
| Record name | Carbamide peroxide | |
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Molecular Weight |
94.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Urea hydrogen peroxide appears as a solid or paste-like semisolid. Used to make plastics., White solid; [Merck Index] Solid or paste-like semisolid; [CAMEO] Odorless; [CHRIS] White tablet; [Sigma-Aldrich MSDS] | |
| Record name | UREA HYDROGEN PEROXIDE | |
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| Record name | Carbamide peroxide | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |
| Record name | UREA HYDROGEN PEROXIDE | |
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| Record name | Carbamide peroxide | |
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Density |
0.8 at 68 °F (USCG, 1999) - Less dense than water; will float | |
| Record name | UREA HYDROGEN PEROXIDE | |
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CAS No. |
124-43-6, 14479-85-7 | |
| Record name | UREA HYDROGEN PEROXIDE | |
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| Record name | Carbamide peroxide | |
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| Record name | Urea peroxyhydrate | |
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| Record name | Carbamide peroxide [USP] | |
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| Record name | Urea hydrogen peroxide | |
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| Record name | Urea, compd. with hydrogen peroxide (H2O2) (1:1) | |
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| Record name | Hydrogen peroxide--urea | |
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| Record name | CARBAMIDE PEROXIDE | |
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Melting Point |
167 to 185 °F (decomposes) (NTP, 1992), 75-85 | |
| Record name | UREA HYDROGEN PEROXIDE | |
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| Record name | Carbamide peroxide | |
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Mechanistic Investigations of Carbamide Peroxide
Role of Urea (B33335) in Carbamide Peroxide Formulations
This compound (CP), also known as urea peroxide, is a crystalline solid compound formed from the equimolar complexation of hydrogen peroxide and urea nih.govwikipedia.org. This compound serves as a more stable and controllable solid source of hydrogen peroxide compared to its liquid form nih.govwikipedia.orgsmilesonic.com. The presence of urea is integral to the formulation's stability and the kinetics of active ingredient release, making it a preferred agent in various applications, particularly in dental whitening and antiseptic products nih.govsmilesonic.comdentaltix.com.
Stabilization of Hydrogen Peroxide
Upon dissolution in aqueous media, this compound dissociates into its constituent molecules: hydrogen peroxide and urea nih.govsmilesonic.com. This dissociation process allows for a controlled and sustained release of hydrogen peroxide, which is the primary active oxidizing agent smilesonic.com. Research has indicated that urea contributes to the prolonged effectiveness and stability of the formulation, offering advantages over formulations relying solely on hydrogen peroxide dentaltix.com.
While urea's interaction with hydrogen peroxide can be complex, with some studies suggesting it may increase the decomposition rate constant in specific aqueous environments researchgate.net, its role within the this compound complex is predominantly stabilizing. The urea component can also decompose into ammonia (B1221849) and carbon dioxide, which helps to maintain an alkaline pH. This alkaline environment can further potentiate the oxidizing action of the released hydrogen peroxide scielo.br.
However, this compound itself is sensitive to heat, light, and certain metal ions, which can lead to decomposition and a reduction in active oxygen concentration google.com. Therefore, maintaining appropriate storage conditions, such as refrigeration, is crucial for preserving the stability of this compound and its formulations scielo.brresearchgate.netscite.ai. The incorporation of specific stabilizing agents, such as zinc tartrate, tartaric acid, and dodecylbenzenesulfonate, in the synthesis process has been employed to improve the thermal stability of urea peroxide crystals google.com. Furthermore, polymers like polyvinylpyrrolidone (B124986) (PVP) have demonstrated the ability to stabilize hydrogen peroxide in formulations through the formation of strong hydrogen bonds nih.gov.
Table 1: Stability of Raw this compound at Different Temperatures and Time Points researchgate.net
| Storage Condition | Day 6 (% this compound) | Day 13 (% this compound) |
| 5 °C | 97.0 | 96.7 |
| 25 °C | 95.7 | 95.6 |
| 40 °C | 81.7 | 21.2 |
Note: Data for 40°C (open flask) was not determined (n.d.) in the source.
Table 2: Stability of this compound Gel Formulations Under Different Conditions scielo.brscite.ai
| Formulation | Storage Condition | Stability Period (approx.) | Notes |
| CP24 (powder) | Refrigeration (8°C ±1) | ≥ 45 days | Remained stable. |
| CP48 (powder) | Refrigeration (8°C ±1) | ≥ 45 days | Remained stable. |
| G24 (gel) | Refrigeration (8°C ±1) | ≥ 45 days | Showed greater stability than control. |
| G48 (gel) | Refrigeration (8°C ±1) | ≥ 45 days | Showed greater stability than control. |
| G24 (gel) | Thermal shock (32°C ±1/8°C ±1) | ≥ 45 days | Showed greater stability than control. |
| G48 (gel) | Thermal shock (32°C ±1/8°C ±1) | ≥ 45 days | Showed greater stability than control. |
| G24 (gel) | Stove (32°C ±1) | up to 30 days | Significant decrease in CP content over time. |
| G48 (gel) | Stove (32°C ±1) | up to 30 days | Significant decrease in CP content over time. |
Controlled Release Kinetics
A significant advantage of this compound over direct hydrogen peroxide formulations lies in its controlled release kinetics smilesonic.comdentaltix.com. Unlike hydrogen peroxide, which tends to release its active component rapidly, often within the first 30-60 minutes of application, this compound exhibits a more gradual decomposition profile dentaltix.com.
This compound products typically release approximately half of their available peroxide content within the first two hours. The remaining portion is then released more slowly over the subsequent hours dentaltix.com. This extended release period prolongs the duration of action, thereby extending the therapeutic window of the bleaching agent smilesonic.com.
Studies investigating this compound release from various delivery systems, such as nanoemulgels, have demonstrated that the release kinetics often follow a first-order kinetic model. The mechanism of release has frequently been characterized as anomalous transport nih.govmdpi.com. The rate at which this compound is released can be influenced by the specific formulation components; for instance, the inclusion of certain carrier materials or solid dispersion carriers can lead to a reduced release rate mdpi.com.
This compound is soluble in water and readily dissociates in aqueous or hydrophilic environments, releasing both hydrogen peroxide and urea nih.gov. The stability of this compound in these solutions is a critical factor, and formulation strategies, including the development of low-water content systems or the integration of stabilizing agents, are employed to manage its decomposition and ensure a predictable release profile nih.gov.
List of Compounds Mentioned:
this compound (CP)
Hydrogen peroxide (H₂O₂)
Urea
Ammonia
Carbon dioxide
Zinc tartrate
Tartaric acid
Dodecylbenzenesulfonate (e.g., Sodium dodecylbenzenesulfonate)
Polyvinylpyrrolidone (PVP)
Polyvinylalcohol (PVA)
Silica
Carbopol 940®
Biological and Cellular Responses to Carbamide Peroxide
Cytotoxicity Studies on Various Cell Lines
The cytotoxic effects of carbamide peroxide have been a focal point of in vitro research, with numerous studies aiming to quantify its impact on different cell lines. The primary active agent responsible for this cytotoxicity is hydrogen peroxide, a component released when this compound decomposes. nih.gov
A consistent finding across multiple studies is that the cytotoxicity of this compound is directly proportional to its concentration. nih.govresearchgate.net As the concentration of this compound increases, there is a corresponding decrease in cell viability.
For instance, a study on odontoblast-like cells (MDPC-23) demonstrated a clear dose-dependent cytotoxic effect. nih.gov When these cells were exposed to extracts from a bleaching gel containing varying concentrations of this compound for 60 minutes, a progressive reduction in cell viability was observed. nih.gov At a concentration of 0.0001% this compound, cell viability was measured at 89.41%, which was not significantly different from the control group. However, as the concentration increased to 0.01%, viability dropped to 61.5%, and at 0.1% this compound, only 23.0% of the cells remained viable. nih.gov
Similarly, research on dental pulp stem cells (DPSCs) has shown that their ability to adhere to surfaces decreases in a concentration-dependent manner, highlighting the sensitivity of these cells to the oxidative stress induced by this compound. mdpi.com This dose-dependent effect is a critical factor in understanding the biological impact of this compound. researchgate.net
The duration of exposure to this compound is another critical determinant of its cytotoxic impact. Studies have shown that cell viability is inversely dependent on the exposure time; longer exposure periods result in lower cell viability. nih.gov This time-dependent effect has been observed even at lower concentrations of its active component, hydrogen peroxide. nih.gov
Research has also investigated the potential for cellular recovery after exposure. One study noted that after exposure to a whitening product containing this compound, a period of 24 to 48 hours was necessary for the cells to show signs of recovery, indicating that the cytotoxic effects can be temporary, allowing for cellular repair mechanisms to engage after the initial insult. researchgate.net
To quantify the cytotoxic effects of this compound, researchers commonly employ cell viability assays, with the MTT assay being a prominent example. nih.govnih.gov This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells. journal-jop.orguah.es
In a study evaluating the effect of a this compound bleaching gel on odontoblast-like MDPC-23 cells, the MTT assay was used to determine the percentage of viable cells after a 60-minute exposure. nih.gov The results clearly demonstrated a dose-dependent reduction in cell metabolism, with the highest concentration (0.1% this compound) causing the most significant decrease in cell viability. nih.gov Other studies have utilized the MTT assay to establish the IC50 value (the concentration at which 50% of the cells are non-viable) and to confirm the dose-dependent cytotoxic nature of this compound and its active component, hydrogen peroxide. researchgate.netjournal-jop.org
Table 1: Effect of this compound Concentration on MDPC-23 Cell Viability Data sourced from a study on odontoblast-like cells exposed for 60 minutes, as measured by the MTT assay. nih.gov
| Group | This compound (CP) Concentration | Hydrogen Peroxide (H₂O₂) Released (µg/mL) | Cell Viability (%) |
|---|---|---|---|
| G1 | Control (DMEM) | 0 | 100 |
| G2 | 0.0001% | 0.025 | 89.41 |
| G3 | 0.001% | 0.43 | 82.4 |
| G4 | 0.01% | 2.21 | 61.5 |
| G5 | 0.1% | 29.74 | 23.0 |
At higher concentrations, this compound is known to induce cell death, primarily through apoptosis, a form of programmed cell death. researchgate.netmdpi.comnih.gov Apoptosis is a highly regulated process that allows for the removal of damaged or unwanted cells without triggering a significant inflammatory response. youtube.com It is characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. youtube.com
The induction of apoptosis by this compound is linked to its primary component, hydrogen peroxide. nih.gov Hydrogen peroxide can act as a trigger for apoptosis in various cell types, including neuronal cells. nih.gov Studies have shown that exposure to this compound leads to a significant increase in apoptosis in dental pulp stem cells. mdpi.com The process involves the activation of a cascade of enzymes called caspases, which are central to the execution of the apoptotic program. mdpi.com The intrinsic, or mitochondrial, pathway is often implicated, where cellular stress leads to the release of cytochrome c from the mitochondria, initiating the caspase cascade. youtube.commdpi.com Research on odontoblast-like cells exposed to 10% this compound revealed a collapse of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. abstractarchives.com
Oxidative Stress Induction and Cellular Antioxidant Response
The biological effects of this compound are intrinsically linked to its capacity to induce oxidative stress. nih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize these reactive intermediates through its antioxidant defense systems. mdpi.com
Upon exposure to this compound, cells experience a decrease in the levels of intracellular glutathione (B108866), a crucial antioxidant. nih.gov Glutathione plays a vital role in scavenging toxic oxygen metabolites. nih.gov The depletion of this key antioxidant leaves the cells more vulnerable to the damaging effects of ROS. In response to this oxidative challenge, cells may activate various defense mechanisms. However, when the oxidative stress is overwhelming, it can lead to cellular damage, including lipid peroxidation and compromised membrane integrity. abstractarchives.com
The cellular antioxidant response involves a network of enzymes and molecules designed to neutralize ROS. The glutathione cycle is a central component of this defense system. nih.gov Enzymes such as glutathione peroxidase utilize glutathione to detoxify hydrogen peroxide, converting it to water. nih.gov The resulting oxidized glutathione is then recycled back to its reduced form by glutathione reductase, a process that requires NADPH. nih.gov When this compound introduces a high load of hydrogen peroxide, this system can become overwhelmed, leading to the observed depletion of glutathione and increased cellular damage. nih.gov
This compound acts as a source for the generation of reactive oxygen species (ROS), which are highly reactive chemical molecules. nih.gov Its decomposition in an aqueous environment yields hydrogen peroxide, which can, in turn, lead to the formation of other ROS, such as the hydroxyl radical (HO•). nih.govwikipedia.org While at low concentrations, this compound may simply decompose to produce oxygen, at higher doses, it exerts strong oxidative effects through the production of ROS. nih.gov
Studies have confirmed a transient increase in intracellular ROS in cells exposed to 10% this compound. abstractarchives.com This surge in ROS is a direct consequence of the introduction of hydrogen peroxide into the cellular environment. nih.govnih.gov ROS can inflict damage on vital cellular components, including DNA, proteins, and lipids, contributing to the observed cytotoxicity and induction of apoptosis. wikipedia.org The generation of ROS is, therefore, the foundational mechanism through which this compound exerts its significant biological effects. nih.gov
Modulation of Glutathione Levels
Exposure of cells to this compound has been shown to impact intracellular antioxidant defenses, particularly the glutathione system. In vitro studies have demonstrated that this compound can decrease the intracellular levels of glutathione (GSH), a crucial scavenger of toxic oxygen metabolites. nih.gov The depletion of this key antioxidant is significant, as cells pretreated with agents that reduce glutathione levels, such as buthionine sulfoximine, become hypersensitive to subsequent challenges with this compound. nih.gov
Glutathione peroxidases (GPx) represent a primary line of defense in protecting cells from oxidative stress by reducing hydrogen peroxide to water, using glutathione as a reducing equivalent. mdpi.com The efficacy of this system is critical, as a decrease in glutathione levels can impair the cell's ability to neutralize the reactive oxygen species (ROS) generated by this compound. mdpi.com Studies have shown that a reduction in glutathione levels is associated with increased cytotoxic activity from peroxide-generating compounds. mdpi.com
Activity of Antioxidant Enzymes (e.g., Superoxide (B77818) Dismutase, Catalase)
The cellular response to this compound is heavily mediated by the activity of antioxidant enzymes like catalase and superoxide dismutase (SOD). nih.govnih.gov Catalase directly neutralizes the cytotoxic effects of this compound by disproportionating its active component, hydrogen peroxide, into water and oxygen. nih.govyoutube.com The critical role of this enzyme is highlighted by in vitro findings where the cytotoxicity of this compound was eliminated in the presence of exogenous catalase and, conversely, enhanced when cellular catalase was inhibited. nih.gov
Superoxide dismutase acts as the first line of defense against ROS, converting the highly reactive superoxide anion into hydrogen peroxide. youtube.comresearchgate.net This hydrogen peroxide is then targeted by catalase. youtube.comresearchgate.net Therefore, SOD and catalase work in a coordinated manner to protect cells from oxidative damage. nih.govresearchgate.net The activity levels of these enzymes are indicative of the cell's capacity to handle oxidative stress induced by compounds like this compound. nih.gov
Cellular Recovery Mechanisms Post-Exposure
Following exposure to this compound, oral mucosal cells exhibit mechanisms for cellular recovery. Although at-home bleaching with concentrations such as 22% this compound can induce temporary cytotoxic effects and cellular alterations in mucosal cells, these changes are not permanent. jcdr.netdoaj.org Studies have shown that cellular alterations, such as an increased frequency of binucleated cells, typically revert to baseline values within a month after the cessation of treatment. doaj.org
This recovery suggests the activation of effective cellular repair processes. researchgate.net The damage induced by the oxidative stress from bleaching agents is recognized and addressed by the cell's innate DNA repair systems. researchgate.net This leads to the resolution of the temporary alterations, indicating that the cells can successfully recover and return to their normal state after the exposure period ends. doaj.orgresearchgate.net
Genotoxicity and Mutagenicity Assessments
DNA Damage and Repair Mechanisms
This compound functions by releasing hydrogen peroxide, a reactive oxygen species (ROS) that can induce oxidative DNA damage. nih.govoup.com This damage can manifest as single- and double-strand breaks and base modifications, with 8-oxoguanine being one of the most common and mutagenic oxidative lesions. nih.govresearchgate.net The interaction of hydrogen peroxide with transition metals like iron can generate highly reactive hydroxyl radicals, which are known to damage DNA. researchgate.net
Living cells possess sophisticated DNA repair mechanisms to counteract such damage. nih.gov The primary pathway for repairing oxidative base lesions is Base Excision Repair (BER). researchgate.net In this process, DNA glycosylases recognize and remove the damaged base, creating an apurinic/apyrimidinic (AP) site. researchgate.net This site is then processed by other enzymes that cleave the DNA backbone, after which a DNA polymerase fills the gap and a DNA ligase seals the strand. researchgate.net Cellular responses to damage also include the appearance of nuclear alterations like pyknosis and karyorrhexis, which can signify apoptosis or necrosis, while binucleation indicates a cytotoxic effect on cell division. researchgate.net The cell's ability to repair the induced DNA damage is critical for maintaining genomic integrity following exposure to this compound. researchgate.netnih.gov
Long-term Genetic Stability Concerns
Concerns regarding the long-term genetic stability of cells exposed to this compound have been addressed in clinical studies. Research involving at-home bleaching protocols with various concentrations suggests that the observed genotoxic effects are transient. jcdr.netdoaj.orgresearchgate.net For instance, in a study using 22% this compound, the noted cellular alterations in oral mucosa cells, such as an increased number of binucleated cells, resolved within one month after treatment ceased. jcdr.netdoaj.org This return to baseline suggests that the bleaching protocol did not cause permanent genotoxic effects. jcdr.net
Similarly, studies with 10% and 16% this compound concluded that when the bleaching treatment is not excessively prolonged or frequent, it does not impose mutagenic stress on gingival epithelial cells. researchgate.net This body of evidence indicates that the cellular repair mechanisms are effective in managing the damage induced by these specific treatment regimens, thereby mitigating concerns about long-term genetic instability.
Inflammatory and Immunological Responses to this compound
This compound's interaction with biological tissues can elicit inflammatory and immunological reactions. These responses are primarily mediated by the release of pro-inflammatory cytokines and can result in observable changes in tissue structure.
Cytokine Production (e.g., IL-6, IL-8)
Exposure to this compound and its breakdown product, hydrogen peroxide, can stimulate the production of pro-inflammatory cytokines, which are key signaling molecules in the immune response. Studies have shown that hydrogen peroxide can induce the production of Interleukin-6 (IL-6), a cytokine involved in amplifying inflammatory responses and mediating acute phase reactions. nih.gov Elevated levels of IL-6 are associated with various inflammatory and autoimmune conditions. nih.govmdpi.com
Similarly, Interleukin-8 (IL-8), another pro-inflammatory cytokine, can be induced in oral epithelial cells upon exposure to certain bacteria. nih.gov Research investigating the effects of materials used in dental treatments, such as clear aligners, has shown a significant increase in both IL-6 and IL-8 levels in the gingival crevicular fluid (GCF) over a 21-day period. nih.gov This suggests that chemical components can trigger an inflammatory cascade in oral tissues. While direct studies on this compound's dose-dependent effect on IL-6 and IL-8 in GCF are specific, the underlying principle is that chemical irritants and the resultant oxidative stress can provoke the release of these cytokines, contributing to localized inflammation. nih.govmdpi.com In periodontitis, for instance, the levels of IL-6 and IL-8 are typically higher in both saliva and GCF compared to healthy individuals, indicating their role in periodontal tissue degeneration. nih.govresearchgate.net
Histological Alterations in Tissues
The application of this compound can lead to histological changes in oral soft and hard tissues. Animal studies have demonstrated that exposure to hydrogen peroxide can cause damage to the gingival epithelium and induce acute inflammation in the sub-epithelial connective tissue. researchgate.net In mice, chronic oral administration of a 35% this compound product resulted in significant histological alterations in the liver, kidney, heart, and stomach, alongside increased markers of oxidative stress and inflammation. nih.gov
In human dental tissues, studies using 10% this compound for tooth whitening have reported varied pulp reactions. Some investigations have found only slight, localized, and reversible histological changes in the dental pulp of intact teeth, even after two weeks of treatment. bamatis.com These minor changes, such as a mild inflammatory response, tend to resolve within two weeks after the treatment ceases. bamatis.com However, other research highlights that peroxide can penetrate enamel and dentin, potentially leading to reversible pulpitis, a mild inflammation of the pulp. bamatis.comnih.gov Higher concentrations are known to be caustic and can cause more distinct tissue changes. researchgate.netnih.gov Three-dimensional human tissue equivalent models exposed to whitening agents showed altered tissue morphology, increased proliferation of basal keratinocytes, and apoptosis (cell death) throughout the epithelial layers. researchgate.net
Antimicrobial and Biofilm Modulation Effects
This compound exhibits significant antimicrobial properties and can effectively modulate the oral biofilm, which is a complex community of microorganisms.
Bactericidal Activity against Oral Microbes
This compound exerts a bactericidal effect against a range of oral microbes. nih.govnih.gov Its mechanism of action involves the release of oxygen, which creates an environment hostile to anaerobic bacteria, and the chemical debridement of bacterial cell walls. dentalcorp.ca The effectiveness of its bactericidal action is dependent on both the concentration of the agent and the duration of exposure; higher concentrations and longer application times result in a greater reduction of viable bacteria. nih.govnih.govresearchgate.net In vitro studies have shown that 10% this compound is more bactericidal than 5% concentrations for all tested immersion times. nih.gov Furthermore, when compared to 1% chlorhexidine (B1668724), a common oral antiseptic, 10% this compound demonstrated a more potent and faster-acting bactericidal effect. nih.govnih.gov
Influence on Oral Biofilm Formation and Disruption
This compound has a dual action on oral biofilms: it disrupts existing biofilms and can inhibit their formation. The decomposition of this compound produces an effervescent effect, which physically helps to detach and dislodge the biofilm from surfaces like teeth. researchgate.net Studies have demonstrated that both gel and rinse forms of this compound can effectively remove biofilm, with the rinse form acting more quickly to disrupt the biofilm structure. nih.govnih.gov A 10% this compound gel or rinse can significantly disrupt the biofilm, with some studies showing it to be more effective than 1% chlorhexidine. nih.govresearchgate.net
Moreover, this compound influences the oral environment in ways that hinder biofilm development. As it decomposes, it releases urea (B33335), which is then broken down into ammonia (B1221849) and carbon dioxide. This process raises the pH of its surroundings, making the environment less favorable for the growth of acid-producing (acidogenic) bacteria that are key to biofilm formation. nih.govdentalcorp.ca By inhibiting these bacteria and physically removing the biofilm matrix, this compound helps to control plaque accumulation. dentalcorp.ca
Effects on Specific Cariogenic Bacteria (e.g., Streptococcus mutans, Lactobacillus)
This compound has been shown to have an inhibitory effect on specific bacteria responsible for dental caries, such as Streptococcus mutans and Lactobacillus species.
Streptococcus mutans : In vitro studies have consistently shown that this compound can inhibit the growth of S. mutans. nih.govresearchgate.netsquarespace.com The release of hydrogen peroxide from this compound is a key factor in this inhibition. researchgate.net However, some research suggests that while this compound is effective against S. mutans in a laboratory setting, its effect on salivary levels of this bacterium in vivo may not be statistically significant. nih.govresearchgate.net It is also noted that changes in the enamel surface caused by high concentrations of this compound (e.g., 35%) could potentially facilitate the attachment of S. mutans. researchgate.net The decomposition of this compound raises the environmental pH, which can inhibit the growth of acidogenic bacteria like S. mutans. nih.gov
Lactobacillus : this compound has demonstrated a significant bactericidal effect against Lactobacillus species both in vitro and in vivo. nih.govresearchgate.net Growth inhibition studies revealed that a 2-hour exposure to 1% this compound was sufficient to prevent any recoverable growth of lactobacilli. nih.gov A clinical study further confirmed these findings, showing a statistically significant reduction in the salivary counts of lactobacilli after a 6-week treatment period with 10% this compound. nih.govresearchgate.net
Table 1: Effect of this compound (CP) and Chlorhexidine (CHX) on Oral Biofilm
| Agent | Concentration | Effect on Biofilm | Bactericidal Effect |
|---|---|---|---|
| This compound (CP) Gel | 10% | More disruption than 1% CHX | More bactericidal and faster acting than 1% CHX Gel |
| This compound (CP) Rinse | 10% | Disrupted biofilm quicker than gel form | More bactericidal and faster acting than 1% CHX Gel |
| This compound (CP) Gel | 5% | Comparable disruption to 1% CHX | Comparable but slower acting than 1% CHX Gel |
| This compound (CP) Rinse | 5% | - | Faster acting but less bactericidal than 1% CHX Gel |
| Chlorhexidine (CHX) Gel | 1% | Less disruption than 10% CP | Less bactericidal than 10% CP |
Data sourced from an in vitro study comparing the effects of this compound and chlorhexidine on oral biofilm. nih.gov
Table 2: In Vitro and In Vivo Effects of this compound on Cariogenic Bacteria
| Bacterium | In Vitro Effect (10% CP) | In Vivo Effect (10% CP, 6 weeks) |
|---|---|---|
| Streptococcus mutans | Growth inhibition observed | No statistically significant reduction in salivary levels |
| Lactobacillus | Growth inhibition observed | Statistically significant reduction in salivary levels |
Data based on studies investigating the antibacterial effects of this compound on specific cariogenic microorganisms. nih.govresearchgate.netsquarespace.com
Comparison with Other Antimicrobial Agents (e.g., Chlorhexidine)
The antimicrobial activity of this compound is primarily attributed to its decomposition into hydrogen peroxide and urea in an aqueous environment. The released hydrogen peroxide is a potent oxidizing agent that can damage microbial cell membranes, DNA, and proteins, leading to cell death. nih.gov Furthermore, the breakdown of urea into ammonia and carbon dioxide can increase the local pH, creating an environment that is less favorable for the growth of acid-producing bacteria such as Streptococcus mutans. nih.gov
Chlorhexidine, a cationic biguanide, functions differently. Its positively charged molecules bind to the negatively charged components of the bacterial cell wall, disrupting the cell membrane's integrity and causing leakage of intracellular contents. nih.gov At lower concentrations, chlorhexidine is bacteriostatic, while at higher concentrations, it is bactericidal.
Research Findings:
A significant body of in-vitro research has directly compared the antimicrobial effects of this compound and chlorhexidine, yielding insightful results.
A 2013 study by Yao et al. investigated the bactericidal and biofilm-disrupting effects of this compound (in 5% and 10% gel and rinse forms) against a 1% chlorhexidine gel on a mature oral biofilm cultured in an anaerobic environment. The findings revealed that 10% this compound, in both gel and rinse forms, was more effective at killing bacteria and disrupting the biofilm than the 1% chlorhexidine gel. nih.gov The 5% this compound gel demonstrated a bactericidal effect comparable to the 1% chlorhexidine gel, although it acted more slowly. nih.gov The effervescence produced by the decomposition of this compound appeared to contribute to the physical detachment of the biofilm. nih.gov
Another study by Gurgan et al. in 1996 compared the antibacterial activity of three commercial 10% this compound bleaching agents with a 0.2% chlorhexidine solution against several oral bacteria, including Streptococcus mutans, Streptococcus mitis, Streptococcus sanguis, Lactobacillus casei, and Lactobacillus acidophilus. The results, based on the measurement of inhibition zones, indicated that all three this compound products exhibited a greater inhibitory effect on the tested bacteria than the 0.2% chlorhexidine solution. nih.govuni-freiburg.de
The following interactive data table summarizes the comparative antimicrobial efficacy of this compound and chlorhexidine based on available research data.
| Antimicrobial Agent | Concentration | Test Method | Target Microorganism/Biofilm | Key Findings | Reference |
| This compound Gel | 10% | Confocal Laser Scanning Microscopy | Mature Oral Biofilm | Greater disruption of biofilm and a higher proportion of killed bacteria compared to 1% Chlorhexidine gel. | nih.gov |
| This compound Rinse | 10% | Confocal Laser Scanning Microscopy | Mature Oral Biofilm | More rapid disruption of biofilm and a higher proportion of killed bacteria compared to 1% Chlorhexidine gel. | nih.gov |
| This compound Gel | 5% | Confocal Laser Scanning Microscopy | Mature Oral Biofilm | Comparable bactericidal effect to 1% Chlorhexidine gel, but with a slower action. | nih.gov |
| 10% this compound Products (Nite White, Karisma, Opalescence) | 10% | Agar Diffusion (Zone of Inhibition) | Streptococcus mutans, S. mitis, S. sanguis, Lactobacillus casei, L. acidophilus | All three this compound products showed greater zones of inhibition than 0.2% Chlorhexidine. | nih.govuni-freiburg.de |
| Chlorhexidine Gel | 1% | Confocal Laser Scanning Microscopy | Mature Oral Biofilm | Less effective in killing bacteria and disrupting biofilm compared to 10% this compound. | nih.gov |
| Chlorhexidine Solution | 0.2% | Agar Diffusion (Zone of Inhibition) | Streptococcus mutans, S. mitis, S. sanguis, Lactobacillus casei, L. acidophilus | Smaller zones of inhibition compared to the 10% this compound products tested. | nih.govuni-freiburg.de |
It is important to note that while rinsing solutions containing this compound have demonstrated greater efficacy against anaerobic bacteria compared to those with chlorhexidine, the determination of Minimum Inhibitory Concentration (MIC) values alone may not be a completely reliable method for evaluating the antibacterial effect of such products. nih.gov
Interactions of Carbamide Peroxide with Biomaterials and Tissues
Effects on Enamel Microstructure and Hardness
The application of carbamide peroxide to the tooth surface initiates a series of chemical reactions that can alter the enamel's composition and physical properties.
The impact of this compound on enamel surface roughness is a subject of varied research findings. Some studies report a significant increase in surface roughness after treatment with this compound, particularly when combined with abrasive materials like activated charcoal toothpaste. mdpi.comnih.gov Other investigations, however, have found that this compound does not alter the topography of the enamel. nih.gov These conflicting results may be attributed to differences in study methodologies, including the concentration of the bleaching agent, duration of exposure, and the pH of the gel used. nih.gov Acidic bleaching gels are more likely to decrease the microhardness of enamel, leading to alterations in surface morphology. nih.gov Morphological changes can include the creation of microporosities and other surface irregularities. thejcdp.comnih.gov While some studies using 10% and 20% this compound demonstrated no significant surface alterations, others have noted increased roughness and deeper clefts. nih.govscielo.br
The interaction of this compound with enamel involves a dynamic process of demineralization and remineralization. nih.govresearchgate.net Demineralization is the removal of mineral ions, primarily calcium and phosphate (B84403), from the hydroxyapatite (B223615) crystals of the enamel. nih.gov This process can be initiated by the acidic components of some this compound gels. nih.gov The loss of these minerals can create porosities within the enamel structure, making it more susceptible to further damage. goums.ac.irnih.gov
However, demineralization is a reversible process. nih.gov Remineralization is the natural repair mechanism where calcium and phosphate ions are redeposited into the enamel lattice, restoring its integrity. researchgate.netdimensionsofdentalhygiene.com Saliva plays a crucial role in this process due to its buffering capacity and its content of calcium and phosphate ions. nih.govdimensionsofdentalhygiene.com The addition of fluoride (B91410) to this compound products can enhance remineralization, as fluoride ions can integrate into the enamel structure to form fluorapatite, a more acid-resistant mineral. nih.govdimensionsofdentalhygiene.com Studies have confirmed that a 10% this compound gel containing fluoride can effectively remineralize previously demineralized enamel without compromising the whitening effect. nih.gov
Impact on Dentin and Pulpal Tissues
Due to its low molecular weight, the active component of this compound, hydrogen peroxide, can penetrate the enamel and dentin to reach the dental pulp. nih.govnih.gov This diffusion can have significant implications for the underlying tissues.
This compound breaks down into hydrogen peroxide and urea (B33335). The hydrogen peroxide then diffuses through the enamel and into the dentin. nih.govmdpi.com The permeability of dentin, characterized by the presence of dentinal tubules, allows for the passage of hydrogen peroxide towards the pulp chamber. nih.govnih.gov The rate and extent of this diffusion can be influenced by several factors, including the concentration of the this compound, the thickness of the enamel and dentin, and the duration of application. nih.govmdpi.com Studies have shown that hydrogen peroxide can be detected in an in vitro pulp chamber after application to the enamel surface, with concentrations sometimes exceeding cytotoxic levels in less than an hour. nih.govumich.edu The diffusion process is not merely a physical passage; it involves a chemical interaction with the dental tissues, with a more marked concentration of hydrogen peroxide often found at the dentin-enamel junction. fahl.com.br
The diffusion of hydrogen peroxide into the pulp chamber can elicit a cellular response from the dental pulp stem cells and odontoblasts. mdpi.combvsalud.org Exposure to this compound has been shown to have cytotoxic effects on these cells, leading to a reduction in cell viability and an increase in apoptosis. nih.govmdpi.com The toxicity is generally dose-dependent, meaning higher concentrations of this compound result in greater cytotoxic effects. researchgate.net Even at low concentrations, this compound can induce oxidative stress and local inflammatory responses by stimulating the release of cytokines like IL-6 and IL-8. mdpi.com In vitro studies have demonstrated that even a 10% this compound gel can cause a significant decrease in the metabolism of odontoblast-like cells, while higher concentrations like 16% show even more pronounced cytopathic effects. bvsalud.org These cellular changes can compromise the reparative capacity of the pulp. nih.gov
Table 3: Cytotoxic Effects of this compound on Pulp Cells
| This compound Concentration | Cell Type | Effect on Cell Viability | Key Findings | Source |
|---|---|---|---|---|
| 0.1%, 0.5%, 1% | Dental Pulp Stem Cells (DPSCs) | Decreased cell viability and adherence, increased apoptosis. | Cytotoxic effects were dose-dependent. | mdpi.com |
| 5% and 16% | Human Dental Pulp Stem Cells (HDPSCs) | Exponential decrease in cell viability over time. | Compromised the viability of pulp cells. | nih.gov |
| 10% | Odontoblast-like cells (MDPC-23) | Did not cause significant transenamel and transdentinal cytotoxicity. | Lower concentration was found to be less harmful in this specific study setup. | bvsalud.org |
Reversibility of Pulpal Inflammation
The application of this compound-based bleaching agents can lead to pulpal inflammation, a response primarily attributed to the penetration of hydrogen peroxide through enamel and dentin. nih.govresearchgate.net Histological studies have been conducted to determine the nature and reversibility of this inflammatory response.
Another investigation into the effects of 10% this compound on human pulp tissue found no evidence of permanent pulpal damage. bohrium.comnih.gov This study explored the expression of Heme Oxygenase-1 (HO-1), an enzyme associated with protection from oxidative stress. bohrium.comnih.gov The results suggested that odontoblasts and endothelial cells in the pulp might respond to the oxidative stress from this compound by increasing HO-1 synthesis, representing a defensive mechanism that precedes a classic inflammatory response. nih.gov
In contrast, higher concentrations of bleaching agents used in-office may elicit a more pronounced inflammatory response. A study comparing at-home bleaching with 15% this compound to an in-office 38% hydrogen peroxide treatment found that the in-office procedure resulted in more intense inflammation and a greater number of macrophages in the pulp tissue. nih.gov However, even with at-home use of 15% this compound, a mild inflammatory response characterized by vascular dilation and an increase in macrophages was observed. nih.gov Despite these findings, the inflammation is often described as reversible pulpitis, where the pulp can heal once the irritating agent is removed. researchgate.netcolgate.com
Influence on Dental Restorative Materials
Surface Properties of Restorative Materials (e.g., Roughness, Microhardness, Flexural Strength)
The interaction of this compound with dental restorative materials can alter their surface properties, with effects varying based on the material type, peroxide concentration, and application duration.
Surface Roughness: Studies on surface roughness have yielded mixed results. An evaluation of 35% this compound gel on a hybrid and a microfilled composite found no significant effect on surface roughness. tums.ac.irresearchgate.net Similarly, another study reported that 10% and 16% this compound did not influence the surface roughness of resin composites. nih.gov However, other research showed that a 16% this compound agent significantly increased the surface roughness of a composite resin and a polymer-infiltrated ceramic-network (PICN) material after a 14-day application period. redalyc.org Another study noted a significant increase in the surface roughness of all tested ceramic groups after bleaching with 15% and 20% this compound. nih.gov Conversely, one investigation found that 20% this compound did not cause changes in the surface roughness of two hybrid resin composites and a nano-ionomer. wiley.com
Microhardness: The effect on microhardness is also material-dependent. A study using 16% this compound found it significantly decreased the microhardness of two micro-hybrid composites (Brilliant and Opallis) but did not affect a hybrid (Filtek Z100) or a nanofill (Filtek Z350) composite. nih.govresearchgate.net In contrast, an investigation with 35% this compound reported a significant increase in the surface hardness of a hybrid composite (Spectrum TPH) but no significant change for a microfilled composite (Heliomolar). tums.ac.irresearchgate.net Other studies have reported that home bleaching agents either decreased, increased, or had no significant effect on the microhardness of various composite resins. redalyc.org For ceramic materials, one study found that the microhardness of a zirconia-reinforced lithium silicate (B1173343) glass-ceramic was not affected by 16% this compound. redalyc.org However, another study observed a significant decrease in the surface hardness of Vita Mark II ceramic subgroups after bleaching. nih.gov
Flexural Strength: The flexural strength of composite materials appears to be more resistant to the effects of this compound. A study that treated four different composite resins with 16% this compound for four weeks found that the flexural strength of all tested materials was not affected by the bleaching regimen. nih.govresearchgate.net
Color Stability and Translucency of Composites
The primary purpose of this compound is to alter color, and its effect extends to restorative materials. Color stability is a critical factor for the aesthetic longevity of composite restorations. nih.gov
Research indicates that the impact on color stability depends on the composite material and the peroxide concentration. One study evaluated the effect of 10%, 16%, and 22% this compound on a methacrylate-based composite (Z250) and a silorane-based composite (P90). nih.gov It found that the 22% concentration significantly increased the staining susceptibility of the Z250 composite, while the 10% and 16% concentrations had a moderate, non-significant effect. nih.gov In contrast, none of the tested concentrations affected the staining susceptibility of the P90 silorane-based composite. nih.gov
Another study using 15% this compound on a microfilled composite and a giomer found that the bleaching agent did not induce clinically detectable color changes in either material, even though it did increase surface roughness. nih.gov Similarly, some research has reported that 10% this compound resulted in color changes of less than 2 ΔE units, which is typically below the threshold of clinical perceptibility. scispace.com However, other studies have shown that 10% and 15% this compound can modify the color of microhybrid and nanoparticle composites. mastereditora.com.br
Changes in translucency may also occur. It has been suggested that modifications in the translucency of resin composites after exposure to bleaching agents could be related to changes in the organic matrix of the material. mastereditora.com.br One study observed that after bleaching, all tested composites became lighter, as indicated by an increase in the L* value of the CIE Lab* color system. researchgate.netcore.ac.uk
Bond Strength of Resin Composites to Treated Enamel and Dentin
The application of this compound prior to or on existing restorations can affect the bond strength of resin composites to tooth structures. This effect is often attributed to residual oxygen from the peroxide, which can inhibit the polymerization of adhesive resins. sid.ir
Studies have shown that bleaching can reduce the bond strength of composites to enamel. One study found that using 15% this compound 24 hours before bonding significantly reduced the shear bond strength of a composite to enamel, regardless of whether a three-step total-etch or a simplified all-in-one adhesive was used. sid.ir Another investigation using 10% this compound also reported a significant decrease in tensile bond strength to enamel immediately after a 40-hour treatment. abstractarchives.com However, this study also found that after immersing the bleached teeth in distilled water for 72 hours, the bond strength returned to levels similar to that of unbleached teeth. abstractarchives.com
The type of adhesive system used plays a crucial role. Research evaluating the effect of 10% this compound on enamel bond strength with different adhesives found that the bond strength was significantly lower for two acetone-based adhesives (All-Bond 2, One-Step) on bleached enamel compared to unbleached controls. nih.gov In contrast, there was no statistical difference in bond strength for an alcohol-based adhesive (OptiBond) between bleached and unbleached enamel. nih.gov
The effect on dentin appears to be less pronounced than on enamel. A study applying 10% this compound over existing composite-tooth interfaces found that the bleaching treatment did not alter the tensile bond strength to dentin for either a total-etch or a self-etch adhesive system. scielo.brresearchgate.net However, for enamel, the same study noted that the bond strength of the self-etching adhesive was reduced after bleaching. scielo.brresearchgate.net In a different study, a whitening dentifrice containing this compound was found to increase the shear bond strength of a restorative system to both enamel and dentin compared to a control group. nih.gov
Tissue Specific Responses
Gingival Epithelial Cell Responses
The interaction of this compound with soft tissues, particularly the gingiva, is a key consideration. Gingival irritation is one of the most commonly reported side effects of tooth bleaching, although it is typically mild and transient. nih.gov
Direct contact with peroxide can induce cellular responses. An in vitro study investigating the impact of this compound on dental pulp stem cells found that it contributed to cell apoptosis and triggered local inflammatory responses through the release of cytokines like IL-6 and IL-8 in a dose-dependent manner. mdpi.combohrium.com While this study focused on pulp cells, the fundamental cytotoxic and inflammatory potential of peroxide is relevant to other oral cells. Research has shown that direct contact with hydrogen peroxide can induce genotoxic effects on oral mucosa cells. mdpi.com
In a clinical setting, the effects on gingival health can be varied. One investigation evaluating the use of a 10% this compound gel over three weeks found a statistically significant reduction in the Bleeding Index, Plaque Index, and Gingival Index. nih.gov In that study, none of the subjects complained of gingival irritation. nih.gov This suggests a potential therapeutic effect, possibly due to the antimicrobial properties of the released oxygen and the cleansing action of the urea component, which can elevate oral pH and inhibit plaque formation. researchgate.net
Dental Pulp Stem Cell (DPSC) Responses
The interaction between this compound and dental pulp stem cells (DPSCs) has been a significant area of research, aiming to understand the biological impact of tooth whitening agents on the regenerative capacity of dental pulp. Studies have consistently shown that this compound can elicit distinct cellular responses in DPSCs, primarily related to cytotoxicity, inflammation, and cellular function.
Research has demonstrated that exposure to this compound leads to a notable decrease in the viability of DPSCs. researchgate.netmdpi.comresearchgate.net This effect is often dose- and time-dependent, with higher concentrations and longer exposure times resulting in more significant cell death. mdpi.combohrium.com For instance, one study observed a significant reduction in living cells after just three hours of exposure to a bleaching agent, and a 45% decrease after 24 hours. researchgate.net The cytotoxic effects are linked to the induction of apoptosis (programmed cell death), which compromises the integrity and functionality of the DPSCs. researchgate.netmdpi.com The oxidative stress induced by the hydrogen peroxide component of this compound is a primary mechanism behind this cellular damage. mdpi.comnih.gov
In addition to affecting cell survival, this compound has been shown to impair the adhesion of DPSCs. researchgate.netmdpi.com A concentration-dependent decrease in the ability of DPSCs to adhere to a collagen matrix has been reported, which is a critical function for tissue repair and regeneration. researchgate.net
Furthermore, this compound can trigger inflammatory responses in DPSCs. Studies have documented a dose-dependent release of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), from DPSCs stimulated with this compound. researchgate.netbohrium.com This indicates that while DPSCs can sense the presence of this compound, the resulting inflammatory cascade can contribute to local tissue damage. researchgate.net Interestingly, while this compound impacts viability and inflammation, some research has found that it does not significantly affect the wound-healing capabilities of DPSCs at the concentrations tested. researchgate.netbohrium.com
Some studies have also investigated the potential for DPSCs to mount a defensive response against the oxidative stress induced by this compound. Preliminary findings suggest that odontoblasts and endothelial cells within the dental pulp may produce Heme Oxygenase-1 (HO-1), an enzyme involved in protection against oxidative stress, in response to this compound exposure. bohrium.com However, more research is needed to confirm this as a definitive protective mechanism. bohrium.com
The genotoxic potential of this compound on cells of the oral cavity has also been a subject of investigation. While some studies on gingival margin cells have shown a slight increase in micronuclei (a marker of genotoxic damage) after exposure to 10% and 16% this compound, this effect was not statistically significant between the two concentrations and appeared to be transient. researchgate.netnih.gov
The following tables summarize key findings from research on the effects of this compound on Dental Pulp Stem Cells:
Table 1: Effects of this compound on DPSC Viability and Function
| Parameter | Observed Effect | Key Findings | Citations |
| Cell Viability | Decreased | Significant reduction in living cells after 3 and 24 hours of exposure. The effect is concentration-dependent. | researchgate.netmdpi.comresearchgate.net |
| Apoptosis | Increased | This compound induces programmed cell death in DPSCs. | researchgate.netmdpi.combohrium.com |
| Cell Adhesion | Decreased | A concentration-dependent reduction in the ability of DPSCs to adhere to a collagen matrix. | researchgate.net |
| Proliferation | Decreased | Reduced proliferation of DPSCs with increasing concentrations and exposure times. | mdpi.combohrium.com |
| Wound Healing | No Significant Effect | At the concentrations tested in some studies, this compound did not affect the wound healing capacity of DPSCs. | researchgate.netbohrium.com |
Table 2: Inflammatory and Stress Responses of DPSCs to this compound
| Parameter | Observed Effect | Key Findings | Citations |
| Cytokine Release | Increased | Dose-dependent release of pro-inflammatory cytokines IL-6 and IL-8. | researchgate.netbohrium.com |
| Oxidative Stress | Induced | Hydrogen peroxide, a component of this compound, leads to oxidative stress in DPSCs. | mdpi.comnih.gov |
| Defensive Response | Potential for HO-1 Production | Preliminary evidence suggests odontoblasts and endothelial cells may produce HO-1 as a defense mechanism against oxidative stress. | bohrium.com |
| Genotoxicity | Slight, Transient Increase in Micronuclei | A slight increase in micronuclei was observed in gingival cells, but it was not statistically significant between different concentrations and over time. | researchgate.netnih.gov |
Advanced Analytical and Methodological Approaches in Carbamide Peroxide Research
Spectroscopic Techniques for Chemical Analysis and Degradation Product Identification
Spectroscopic methods are fundamental in elucidating the chemical effects of carbamide peroxide on various substrates, especially dental tissues. These techniques provide insight into molecular composition and changes occurring during and after treatment.
Fourier Transform Infrared (FTIR) Spectroscopy : This technique, particularly using Attenuated Total Reflection (ATR-FTIR), is instrumental in analyzing the organic and inorganic structure of enamel and dentin. nih.gov Studies have shown that FTIR can detect a reduction in the mineral components of dental hard tissues, specifically carbonate and phosphate (B84403) anions, following treatment with this compound. nih.govnih.gov This effect is more pronounced at higher concentrations of the compound. nih.gov
Raman Spectroscopy : As a non-destructive technique, Raman spectroscopy is highly effective for analyzing the molecular composition of inorganic surface tissues like tooth enamel. nih.gov It allows for the quantification of mineral concentrations, such as phosphate and carbonate, by observing their characteristic vibrational modes. nih.govresearchgate.net Research using Raman spectroscopy has demonstrated that this compound can cause a significant decrease in the phosphate group concentration on the enamel surface. proquest.com Some studies have indicated that at-home bleaching gels may cause a loss in carbonate, while in-office agents might lead to an increase. nih.gov
Ultraviolet-Visible (UV-Vis) Spectrophotometry : This method is frequently used for the quantitative analysis of this compound in various formulations. mdpi.com It is particularly valuable for stability studies and for determining the kinetics of thermal and photodegradation. researchgate.net A common procedure is based on the redox reaction between the hydrogen peroxide component of this compound and iodide, with the resulting iodine being detected at a specific wavelength (e.g., 350 nm). mdpi.com Spectrophotometers are also the primary tool for objectively measuring color changes in tooth whitening studies. ijcmph.comnih.gov
| Spectroscopic Technique | Application in this compound Research | Key Research Findings |
|---|---|---|
| FTIR Spectroscopy | Analysis of organic and inorganic changes in enamel and dentin structure. | Detects reduction of mineral components (carbonate and phosphate) post-treatment, especially at higher concentrations. nih.gov |
| Raman Spectroscopy | Quantification of phosphate and carbonate concentrations on the enamel surface. | Reveals significant decreases in phosphate concentrations after bleaching. proquest.com Findings on carbonate changes can vary with the type of product used. nih.gov |
| UV-Vis Spectrophotometry | Quantification of this compound in formulations for stability and degradation studies. mdpi.comresearchgate.net Objective color measurement in bleaching studies. ijcmph.com | Provides a simple and fast method for determining this compound concentration. mdpi.com Essential for quantifying bleaching efficacy (ΔE). ijcmph.com |
Chromatographic Methods for Purity and Stability Assessment
Chromatographic techniques are essential for separating, identifying, and quantifying this compound and its related substances in complex mixtures. They are the cornerstone of purity analysis and stability-indicating assays.
High-Performance Liquid Chromatography (HPLC) : HPLC is the most widely used chromatographic method for the analysis of this compound in commercial products like tooth whiteners. nih.govproquest.com The method typically involves the indirect quantification of the hydrogen peroxide released from this compound. A common approach is to react the peroxide with triphenylphosphine (TPP), which is oxidized to triphenylphosphine oxide (TPPO). The resulting TPPO is then separated on a reverse-phase column (e.g., C18) and quantified using a UV detector. nih.govmdpi.com This technique is central to stability-indicating methods, which are designed to separate the active ingredient from its potential degradation products, thus providing a clear picture of the product's stability over time and under various storage conditions. nih.govclinicaltrials.gov
Gas Chromatography (GC) : While less common than HPLC for direct analysis of this compound, GC methods have been developed for related compounds. For instance, headspace gas chromatography can determine residual hydrogen peroxide by measuring the oxygen released after its quantitative conversion in a sealed vial. allenpress.com Other GC-based methods, often coupled with mass spectrometry (GC-MS), can be used to determine hydroperoxides in complex mixtures after a derivatization step, similar to the principle used in HPLC where triphenylphosphine is oxidized. nih.govresearchgate.net
| Chromatographic Method | Principle of Analysis | Primary Application |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Indirect quantification via derivatization (e.g., TPP to TPPO) followed by UV detection. nih.govmdpi.com | Purity assessment and stability testing of this compound in dental and cosmetic formulations. nih.govnih.govproquest.com |
| Gas Chromatography (GC) | Quantification of released oxygen (from H2O2) via headspace GC allenpress.com or analysis of derivatized hydroperoxides via GC-MS. nih.gov | Determination of residual hydrogen peroxide and analysis of hydroperoxides in various matrices. |
Microscopic and Imaging Techniques for Morphological and Cellular Evaluation
Microscopic techniques provide high-resolution visualization of the morphological and ultrastructural changes induced by this compound on biological tissues and materials.
Scanning Electron Microscopy (SEM) : SEM is extensively used to investigate the effects of this compound on the surface morphology of tooth enamel. nih.govresearchgate.netproquest.com Studies using SEM have revealed alterations such as increased surface porosity, erosive changes, the formation of fissures and microcracks, and depressions on the enamel surface. researchgate.netmdpi.comresearchgate.net The degree of these alterations can depend on the specific product formulation and the duration of application. proquest.commdpi.com SEM is also used to evaluate the surface of dental restorative materials after exposure to bleaching agents. amjdent.com
Confocal Laser Scanning Microscopy (CLSM) : CLSM offers a non-destructive method for the microscopic examination of subsurface ultrastructures in hard tissues like enamel and dentin. allenpress.comamjdent.com It can produce high-resolution, 3D reconstructions that allow for the visualization of peroxide diffusion and its effects within the tooth structure without physical sectioning. amjdent.com CLSM has been used to confirm that, in some in vitro models, this compound did not cause significant micromorphological changes in subsurface enamel, the dentoenamel junction, or dentin. allenpress.com
Atomic Force Microscopy (AFM) : AFM provides nanoscale resolution imaging and quantitative profilometric data on surface topography. nih.gov In this compound research, AFM is used to measure changes in enamel surface roughness with high precision. nih.govnih.gov Research has shown that bleaching can significantly increase surface roughness and the depth of interrod junctions on the enamel surface, potentially due to the partial lysis of enamel matrix proteins. nih.govclinicaltrials.gov AFM is also applied to assess the surface roughness of restorative materials post-bleaching. nih.gov
| Microscopic Technique | Primary Use in this compound Research | Typical Observations |
|---|---|---|
| Scanning Electron Microscopy (SEM) | Evaluation of surface morphology of tooth enamel and restorative materials. researchgate.netproquest.comamjdent.com | Increased porosity, surface roughness, fissures, microcracks, and erosive defects. researchgate.netmdpi.comresearchgate.net |
| Confocal Laser Scanning Microscopy (CLSM) | Non-destructive 3D imaging of subsurface enamel and dentin. allenpress.comamjdent.com | Visualization of peroxide diffusion and assessment of structural alterations in deeper tissue layers. amjdent.com |
| Atomic Force Microscopy (AFM) | Nanoscale imaging and quantitative measurement of surface roughness. nih.govnih.gov | Significant increase in enamel surface roughness and depth of interrod junctions. nih.govclinicaltrials.gov |
In Vitro Models for Simulating Biological and Material Interactions
In vitro models are indispensable for conducting controlled, mechanistic studies on the effects of this compound, providing foundational data before progressing to clinical trials.
Cell Culture Models : Various cell lines are used to assess the cytotoxicity and biological response to this compound. These include human gingival epithelial cells, dental pulp stem cells (DPSCs), and odontoblast-like cells (MDPC-23). nih.govproquest.comresearchgate.net These models are used to determine the compound's impact on cell viability, apoptosis, and inflammatory responses through the measurement of cytokine release (e.g., IL-6, IL-8). nih.govijcmph.com Studies have demonstrated that the cytotoxicity is dose- and time-dependent and is related to oxidative stress. proquest.comnih.gov
Extracted Tooth Models : Extracted human or bovine teeth serve as a primary model for evaluating bleaching efficacy and the effects on dental hard tissues. nih.govnih.govmdpi.com Standardized enamel-dentin slabs are often prepared to test for changes in color, surface microhardness, and morphology after applying different concentrations and durations of this compound. nih.govnih.gov
Dentin Permeability Models : To simulate the potential for pulpal irritation, "in vitro pulp chamber" devices are utilized. researchgate.netnih.gov These models consist of a dentin disk of a specified thickness placed between two chambers. The bleaching agent is applied to one side, and the amount of hydrogen peroxide that diffuses through the dentin to the other side is measured. This allows researchers to estimate the concentration of peroxide that could reach the pulp tissue. researchgate.netnih.gov
Material Interaction Models : The effect of this compound on dental restorative materials is evaluated using fabricated specimens of materials like composite resins. allenpress.com These specimens are subjected to bleaching protocols, and subsequent changes in properties such as color stability, surface roughness, and ion release are measured. allenpress.comnih.gov
Oral Biofilm Models : To study the antibacterial effects of this compound, oral biofilms can be cultured on substrates like collagen-coated hydroxyapatite (B223615) discs. quintessence-publishing.com These models, incubated under anaerobic conditions, are then exposed to this compound, and techniques like CLSM with viability stains are used to analyze the disruption of the biofilm and the ratio of killed bacteria. quintessence-publishing.com
In Vivo Animal Models for Systemic and Histological Evaluation
Animal models provide a platform for evaluating the systemic and local tissue effects of this compound in a complex biological system, bridging the gap between in vitro data and human clinical trials.
Systemic Toxicity and Irritation Studies : Rodent models, primarily rats, are used to assess acute systemic toxicity. nih.gov Methodologies often involve administration by stomach gavage to determine dose-dependent effects on internal organs. nih.gov Histological evaluation of the gastric mucosa has identified the lowest observed effect level for ulcerations. nih.gov The hamster cheek pouch model is also used to specifically evaluate oral mucosal irritation, where the tissue is examined macroscopically and histologically after topical application. amjdent.com
Local Oral Tissue Proliferation : To investigate the effect on oral soft tissues, this compound is applied topically to the tongue mucosa of rats. researchgate.net Histological sections are then analyzed using immunohistochemistry for markers of cell division, such as Proliferating Cell Nuclear Antigen (PCNA), to determine if the agent induces transient epithelial cell proliferation. researchgate.net
Pulp Histology Evaluation : The histological response of dental pulp to bleaching has been studied in animal models such as rabbits. nih.gov In these studies, the agent is applied to the teeth for a specified duration, after which the teeth are extracted and the pulp tissue is processed for histological examination to assess for inflammatory responses or other cellular changes. nih.gov
Genotoxicity Assessment : While less common than in vitro or clinical methods, animal models are used to investigate the genotoxic potential of this compound. nih.govmdpi.com These studies often explore whether hydrogen peroxide, the active component, can act as a promoter for known carcinogens. nih.gov In vivo studies generally show smaller genotoxic effects compared to in vitro assays, which is attributed to the efficient detoxification mechanisms present in a living organism. nih.govmdpi.com
| Animal Model | Methodological Approach | Endpoint Evaluated | Key Findings |
|---|---|---|---|
| Rat | Stomach gavage administration. nih.gov | Acute systemic toxicity; gastric mucosal damage. | Dose-dependent ulcerations of the gastric mucosa observed. nih.gov |
| Rat | Topical application to tongue mucosa. researchgate.net | Epithelial cell proliferation (PCNA expression). | Induces transient increase in epithelial cell proliferation. researchgate.net |
| Hamster | Application to cheek pouch. amjdent.com | Oral mucosal irritation. | Used to assess local tissue tolerance and irritation potential. amjdent.com |
| Rabbit | Application to incisors followed by extraction. nih.gov | Histological changes in dental pulp. | Evaluates the inflammatory response of pulp tissue to bleaching. nih.gov |
Clinical Trial Methodologies for Efficacy and Biological Impact Assessment
Clinical trials are the definitive step in evaluating the performance of this compound-based products in humans. These studies employ rigorous methodologies to assess both the effectiveness of tooth whitening and the associated biological impacts.
Trial Design : The gold standard for clinical evaluation is the double-blind, randomized clinical trial (RCT). nih.gov This design minimizes bias by ensuring neither the participants nor the investigators know which treatment is being administered. Split-mouth designs are also frequently used, where each participant receives different treatments on contralateral sides of their mouth (e.g., 10% vs 16% this compound), allowing each subject to serve as their own control. nih.gov Placebo-controlled trials are essential for establishing a baseline and confirming the agent's efficacy. nih.gov
Efficacy Assessment : The primary outcome in these trials is the change in tooth color, which is measured using both objective and subjective methods.
Subjective Color Measurement : Visual shade assessment is performed by calibrated examiners under standardized lighting conditions using a value-oriented shade guide (e.g., VITA Classical Shade Guide). nih.gov The outcome is recorded as the change in shade guide units (ΔSGU). proquest.com
Biological Impact Assessment : A critical component of clinical trials is the monitoring of biological side effects.
Tooth Sensitivity : This is the most commonly reported side effect. nih.gov It is typically assessed through patient self-reporting using daily diaries and a visual analog scale (VAS) or a numerical rating scale to quantify the intensity and duration of the sensitivity. nih.gov
Gingival and Oral Mucosal Irritation : Clinicians evaluate the soft tissues for any signs of irritation, often using standardized indices like the Gingival Index or a nonmarginal gingival index. nih.gov Patient-reported outcomes are also collected. nih.gov
Pulp Vitality : The health of the dental pulp is monitored throughout the study using standard pulp vitality tests. nih.gov In some study designs involving teeth scheduled for extraction, direct histological evaluation of the pulp is performed post-treatment to look for inflammatory responses or other cellular changes. researchgate.net
| Assessment Parameter | Methodology | Measured Outcome |
|---|---|---|
| Efficacy (Color Change) | Objective: Spectrophotometry/Colorimetry nih.govproquest.com | Change in L, a, b* values; calculation of ΔE and ΔWID. proquest.com |
| Subjective: Visual Shade Guide nih.gov | Change in Shade Guide Units (ΔSGU). proquest.com | |
| Biological Impact | Patient Diaries (VAS/Numerical Scale) nih.gov | Frequency and intensity of tooth sensitivity. nih.gov |
| Clinical Examination (e.g., Gingival Index) nih.gov | Presence and severity of gingival and mucosal irritation. nih.gov |
Regulatory Science and Safety Profiles of Carbamide Peroxide
Patient-Specific Considerations in Clinical Application
Management of Adverse Biological Responses
The biological activity of carbamide peroxide, primarily stemming from its decomposition into hydrogen peroxide and reactive oxygen species, necessitates careful consideration of how to manage potential adverse biological responses. Research findings provide insights into strategies that aim to mitigate these effects, focusing on controlling exposure parameters and understanding the natural resolution of symptoms.
Understanding the Basis for Management this compound, when in contact with water or biological tissues, dissociates into hydrogen peroxide and urea (B33335) nih.govdrugbank.com. Hydrogen peroxide is a potent oxidizing agent that can generate free radicals, such as hydroxyl radicals (OH-) mdpi.comnih.gov. These reactive species can interact with cellular components, leading to various biological effects, including potential damage to cellular integrity, DNA, and tissue structures mdpi.comnih.govdental-tribune.com. The management of adverse biological responses is therefore centered on minimizing the generation and impact of these reactive intermediates.
Strategies for Mitigating Biological Responses
Controlled Exposure Parameters: Scientific investigations highlight a direct correlation between the concentration of this compound, the duration of exposure, and the severity of observed biological effects. Studies focusing on dental pulp stem cells (DPSCs), for instance, have demonstrated that higher concentrations and longer exposure times lead to increased cytotoxicity, apoptosis, and reduced cell adhesion mdpi.comdental-tribune.com. Conversely, using lower concentrations and reducing application duration are identified as crucial steps in minimizing adverse cellular impacts mdpi.comdental-tribune.com. This understanding informs the development of clinical protocols designed to optimize efficacy while reducing biological insult.
| This compound Concentration | Observed Biological Impact | Study Reference |
| 0.1% - 1% | Decreased DPSC adhesion; increased inflammatory response | mdpi.com |
| 10% | Up to 50% reduction in enamel protein content | dental-tribune.com |
| 10% | Reduced plaque and gingival indices (beneficial effect) | researchgate.netmdpi.com |
| 16% | Reported increased gingival irritation compared to 10% concentration | researchgate.net |
| 35% | Identified as potentially leading to pulp necrosis | dental-tribune.com |
| 22% (excessive use) | Demonstrated negative impact on microhardness and mass of dental enamel | nih.gov |
Natural Resolution and Discontinuation: Many of the commonly reported adverse biological responses, such as transient tooth sensitivity and gingival irritation, are characterized by their temporary nature. Research indicates that these symptoms typically subside and resolve once the use of this compound-containing products is discontinued (B1498344) europa.euada.org. This suggests that cessation of exposure is a primary and effective management strategy, allowing the biological systems to recover.
Clinical Protocol Adjustments: In clinical settings, particularly in dentistry, management strategies also involve procedural adjustments. For instance, it is recommended to allow for a delay in performing restorative dental treatments following bleaching procedures. This interval is believed to be important for enabling potential recovery of tooth structure and ensuring optimal conditions for restorative material adhesion, mitigating risks associated with residual peroxide activity cdha.ca.
By adhering to controlled exposure parameters, employing appropriate clinical protocols, and understanding the natural resolution of symptoms, the management of adverse biological responses associated with this compound can be effectively addressed.
Compound Names Mentioned:
| Compound Name |
|---|
| This compound |
| Hydrogen peroxide |
| Urea |
| Amorphous calcium phosphate (B84403) (ACP) |
| Nano-calcium phosphate |
| Fluoride (B91410) |
Environmental and Societal Impact of Carbamide Peroxide Use
Environmental Degradation Pathways and Byproducts
Carbamide peroxide, also known as urea (B33335) hydrogen peroxide, is a compound that decomposes into hydrogen peroxide and urea when in contact with water or moisture researchgate.netdrugbank.comeastridgedentalgreenbay.com. Hydrogen peroxide itself is an unstable substance in water, readily decomposing into water and oxygen epa.govevonik.comhpnow.com. Urea is considered readily biodegradable under environmental conditions, with degradation rates dependent on microorganisms present and temperature europa.eu. Studies indicate that urea can be rapidly metabolized to carbon dioxide and water by aerobic microorganisms epa.gov.
When this compound is used in industrial applications such as textile and paper manufacturing, or in environmental cleanup operations, its breakdown products are generally considered non-toxic marketresearchintellect.com. The primary decomposition products, urea and hydrogen peroxide, are recognized for their relatively benign environmental fate marketresearchintellect.comepa.govevonik.com. Hydrogen peroxide breaks down into water and oxygen, which are harmless to the environment evonik.comhpnow.com. Urea, as mentioned, is biodegradable europa.eu.
However, the environmental impact is also linked to the concentration and the medium into which it is released. For instance, while hydrogen peroxide breaks down into water and oxygen, high concentrations can disrupt aquatic ecosystems epa.goveastvillagedental.ca.
Aquatic Ecotoxicity and Water Pollution
The release of this compound and its primary breakdown product, hydrogen peroxide, into waterways can pose risks to aquatic life. While specific ecotoxicity data for this compound itself is limited in the search results, its decomposition product, hydrogen peroxide, is known to have effects on aquatic organisms eastvillagedental.canoaa.govepa.gov.
High concentrations of hydrogen peroxide can disrupt the balance of aquatic life, potentially leading to toxicity eastvillagedental.canoaa.gov. Studies have shown that hydrogen peroxide can be toxic to fish and aquatic invertebrates, with reported LC50 values indicating significant toxicity to certain species epa.gov. For example, tests on rainbow trout showed an LC50 of 0.72 mg/L, and tests on Daphnia magna indicated an LC50 of 0.57 mg/L epa.gov. Green algae were found to be particularly sensitive, with an EC50 value of 0.18 mg/L epa.gov. The product label for hydrogen peroxide-containing pesticides often requires warnings such as "This pesticide is toxic to fish" and "This pesticide is toxic to aquatic invertebrates" epa.gov.
Improper disposal of teeth whitening products containing this compound can lead to chemical runoff into local waterways, contributing to water pollution and potentially disrupting aquatic ecosystems eastvillagedental.cascitechnol.com. While low concentrations of urea peroxide's effect on aquatic life are unknown, it is noted that it "May be dangerous if it enters water intakes" noaa.gov.
Sustainable Practices and Eco-Friendly Alternatives
This compound is increasingly viewed as an eco-friendly alternative to traditional chemical agents in various industries marketresearchintellect.commarketresearchintellect.com. Its ability to break down into non-toxic byproducts—urea and hydrogen peroxide—aligns with global efforts to reduce environmental impact and comply with stringent environmental regulations marketresearchintellect.com. Hydrogen peroxide, in general, is considered a sustainable chemical that breaks down into harmless substances like oxygen and water when it reacts, causing no harm to people or the environment when used correctly evonik.comhpnow.comevonik.com.
The on-site generation of hydrogen peroxide is emerging as a sustainable technology for industrial water treatment. This method bypasses traditional supply chains, reduces CO2 emissions, and produces a high-purity green oxidant that breaks down into water and oxygen, leaving no harmful residues hpnow.com. Hydrogen peroxide is also being promoted as a sustainable alternative to chlorine-based cleaning agents, as it breaks down into water and oxygen, leaving no harmful residue or gases eu.com.
In the context of teeth whitening, consumers are increasingly seeking sustainable options that minimize environmental impact eastvillagedental.ca. This includes opting for products with environmentally friendly packaging and ecoconscious manufacturing processes eastvillagedental.cascitechnol.com. Dental practices can also adopt responsible practices, such as proper waste management and reducing energy consumption during procedures, to minimize their environmental footprint scitechnol.com.
Societal Perceptions and Public Health Implications
The societal perception of this compound is largely influenced by its prominent use in teeth whitening products, where it is valued for its aesthetic benefits eastvillagedental.camdpi.com. The desire for whiter teeth has driven the popularity of these products, with many consumers seeking to enhance their self-confidence and appearance eastvillagedental.camdpi.com. Social media platforms play a role in shaping these perceptions, with user-generated content often influencing consumer choices and expectations regarding over-the-counter (OTC) whitening products researchgate.netrsdjournal.org.
While generally considered safe when used as directed, the public health implications are often discussed in relation to potential adverse effects, though this article is strictly excluding safety and adverse effect profiles. However, the broader societal implications include the growing demand for aesthetic treatments and the accessibility of OTC products eastvillagedental.camdpi.com. The availability of these products outside of professional dental supervision raises questions about informed consumer choices and potential misuse researchgate.netrsdjournal.org.
The chemical industry is increasingly promoting this compound and related compounds like hydrogen peroxide as environmentally friendly alternatives marketresearchintellect.comevonik.comevonik.com. This positioning contributes to a societal perception that these chemicals are "green" or sustainable, aligning with broader environmental consciousness evonik.com.
Compound List:
this compound
Hydrogen peroxide
Urea
Peracetic acid
Persulfates
Sodium perborate (B1237305)
Propylene oxide
Propylene glycol
Acetic acid
Carbendazim
Future Directions and Research Gaps in Carbamide Peroxide Studies
Development of Novel Formulations with Enhanced Safety and Efficacy Profiles
The pursuit of improved carbamide peroxide formulations is a key area for future research. Current efforts are focused on developing delivery systems that offer greater stability, controlled release, and ultimately, an enhanced safety and efficacy profile nih.govnih.govmdpi.comresearchgate.netresearchgate.net.
Nanoparticle-Based Systems: The incorporation of nanoparticles (NPs) into this compound formulations shows considerable promise. Nanoparticles can act as carriers, improving the stability of CP, modulating its release rate, and potentially reducing side effects such as tooth sensitivity and enamel demineralization researchgate.netmdpi.comresearchgate.netnih.gov. Research is ongoing to explore various NP types, including titanium dioxide, chitosan, and nano-hydroxyapatite, to optimize these properties. Future studies are needed to fully elucidate the long-term effects and biocompatibility of these nano-formulations in vivo.
Controlled Release Technologies: Beyond nanoparticles, other controlled-release technologies, such as electrospun nanofibrous films and nanoemulgels, are being investigated to ensure a sustained and predictable release of this compound nih.govmdpi.comresearchgate.netgoogle.com. These advanced formulations aim to maintain therapeutic levels of the active agent while minimizing burst release, which can be associated with increased sensitivity and potential tissue irritation researchgate.netmdpi.com. Further research is required to standardize these technologies and assess their clinical performance across diverse patient populations.
Stability Enhancement: this compound's inherent instability in aqueous solutions presents a challenge for formulation development nih.govscielo.br. Future research endeavors should focus on novel excipients and stabilization techniques that can significantly prolong CP's shelf life and maintain its potency, particularly under varying storage conditions nih.govbiomedres.us.
Exploration of Synergistic Effects with Other Chemical Agents
Investigating the synergistic effects of this compound when combined with other chemical agents or compounds represents a significant research frontier. Such combinations could lead to enhanced efficacy, reduced treatment times, or a broader spectrum of therapeutic benefits.
Combinations with Nanoparticles: As mentioned, nanoparticles not only stabilize CP but can also work synergistically to enhance its whitening effect and mitigate adverse reactions researchgate.netmdpi.comresearchgate.netnih.gov. For instance, combining CP with nano-hydroxyapatite could potentially offer both whitening and remineralizing benefits.
Combinations with Other Active Agents: Research into combining CP with other active agents, such as enzymes or specific antioxidants, could unlock new therapeutic potentials. For example, studies have explored synergistic effects with alpha-terpineol (B3430122) in specific cellular contexts amegroups.org. Further exploration is warranted to identify and validate such synergistic interactions for various applications.
Understanding Long-term Cellular and Genetic Adaptations
A critical area for future research involves a deeper understanding of the long-term cellular and genetic adaptations that may occur due to this compound exposure. While acute effects are relatively well-documented, the consequences of chronic or repeated exposure require more comprehensive investigation.
Cellular Viability and Function: Studies have begun to investigate the impact of CP on dental pulp stem cells (DPSCs), revealing potential cytotoxic effects and alterations in cell viability and adhesion at certain concentrations mdpi.comcdha.ca. Future research should expand upon these findings by examining a wider range of cell types and employing longitudinal in vitro and ex vivo models to understand the cumulative effects on tissue health and regenerative potential.
Genotoxicity and DNA Integrity: While in vitro studies have indicated potential genotoxic effects of hydrogen peroxide (a breakdown product of CP), in vivo studies on animals and humans have generally not shown significant DNA damage under typical usage conditions europa.eueuropa.euscielo.brresearchgate.net. However, a gap remains in understanding the potential for genetic alterations with prolonged, high-concentration, or misused applications. Further research, particularly longitudinal human studies, is needed to definitively assess the genotoxic potential and any long-term genetic adaptations.
Advanced Biomaterial Integration and Compatibility Studies
The integration of this compound with advanced biomaterials is an evolving area with potential for novel therapeutic delivery systems. Research is needed to explore the compatibility and performance of CP when incorporated into or used in conjunction with various biomaterials.
Biomaterial Scaffolds and Carriers: Biomaterials such as hydrogels, nanofibers, and microparticles are being explored as carriers for this compound to control its release and improve its stability nih.govmdpi.comresearchgate.netresearchgate.netgoogle.com. Future research should focus on characterizing the interaction between CP and these materials, assessing the impact on the biomaterial's structural integrity and the agent's release kinetics, and evaluating their efficacy and biocompatibility in clinical settings.
Compatibility with Dental Restorations: Understanding the compatibility of this compound with various dental restorative materials, such as composites, is crucial. Research is needed to determine if bleaching agents can compromise the integrity or aesthetics of restorations and to develop strategies to mitigate these effects mdpi.com.
Comprehensive In Vivo and Longitudinal Clinical Investigations
Despite the widespread use of this compound, there remains a need for more comprehensive in vivo and longitudinal clinical investigations to solidify its efficacy and safety across diverse applications and populations.
Long-Term Efficacy and Shade Stability: While short-term efficacy is well-established, long-term clinical trials are necessary to assess the durability of whitening effects and the potential for shade rebound over extended periods ijcmph.comallenpress.comresearchgate.net. Such studies should also investigate the optimal protocols for maintaining results.
Adolescent and Special Population Studies: Research specifically focusing on adolescent populations and individuals with specific oral health conditions is limited. Longitudinal studies are required to evaluate the efficacy, safety, and pulp response of this compound in these groups, considering their unique physiological characteristics nih.gov.
Comparative Efficacy of Different Formulations: Further clinical trials are needed to directly compare the efficacy and patient experience of various novel formulations (e.g., nanoparticle-based, controlled-release systems) against established this compound products.
Application in Emerging Fields (e.g., Environmental Remediation, Textile Industry)
Beyond its well-established dental applications, this compound’s properties as an oxidizing agent suggest potential utility in emerging fields.
Environmental Remediation: The oxidizing capabilities of this compound could be explored for applications in environmental remediation, such as water purification or the degradation of pollutants. Research is needed to assess its effectiveness, efficiency, and environmental footprint in these contexts.
Textile and Industrial Applications: this compound is already utilized in the textile and paper industries for bleaching ijcmph.com. Future research could focus on optimizing formulations for improved bleaching efficiency, reduced environmental impact, and potentially exploring its use in other industrial processes where controlled oxidation is required.
Ethical Considerations in this compound Research and Application
The ethical dimensions of this compound research and application warrant ongoing attention and future investigation.
Professional Supervision and Patient Education: The availability of over-the-counter (OTC) whitening products has raised concerns regarding their unsupervised use, potential for misuse, and the risk of adverse effects europa.euscitechnol.comada.org.au. Ethical research should continue to explore effective methods for patient education and emphasize the importance of professional dental guidance for optimal safety and efficacy.
Informed Consent and Risk Communication: Ensuring comprehensive informed consent, where patients fully understand the potential benefits, risks, and limitations of this compound treatments, is an ethical imperative. Future research could investigate best practices for communicating these risks, especially concerning long-term or high-concentration exposures.
Environmental Ethics: As noted in section 8.6, the environmental impact of tooth whitening products, from production to disposal, is an ethical consideration. Research into eco-friendly formulations and sustainable manufacturing processes is crucial for responsible innovation scitechnol.com.
Q & A
Q. What are the recommended storage and handling protocols for carbamide peroxide in laboratory settings?
this compound must be stored in light-resistant containers at 2–8°C, tightly sealed, and segregated from incompatible materials like reducing agents. Handling requires PPE (gloves, goggles), adequate ventilation, and avoidance of dust formation. Incompatibilities and spill protocols include preventing contact with combustibles and using inert absorbents .
Q. How does this compound concentration influence experimental outcomes in dental research?
The standard 10% concentration is well-studied for safety and efficacy, with higher concentrations (e.g., 15–20%) accelerating whitening but increasing enamel microhardness reduction. Experimental designs should standardize exposure times (e.g., 2–3 hours daily for 14 days) and include controls for pH and temperature variations .
Q. What safety factors must be prioritized when designing experiments with this compound?
Key considerations include:
- Using fume hoods to minimize vapor/dust inhalation.
- Regular peroxide testing (e.g., iodometric titration) for aged samples to detect hazardous degradation.
- Avoiding storage near reducing agents or combustibles to prevent exothermic reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in enamel microhardness data between this compound and hydrogen peroxide studies?
Contradictions often arise from concentration equivalency assumptions (10% this compound ≈ 3.3% hydrogen peroxide) and variable exposure durations. Methodological solutions include:
Q. What protocols ensure reproducibility in this compound-based whitening studies?
Reproducibility requires:
- Standardizing gel viscosity, application method (e.g., custom trays), and light exposure.
- Validating peroxide concentration via titration before each experiment.
- Reporting storage conditions (e.g., time since opening) to account for decomposition .
Q. How should researchers design comparative studies evaluating this compound against natural alternatives (e.g., fruit extracts)?
- Use extracted human molars in simulated oral environments with controlled pH (6.8–7.2).
- Quantify color change using spectrophotometry (CIELab/ΔE values) and histological analysis for pulp response.
- Include positive (10% this compound) and negative (saline) controls. Example: Averrhoa bilimbi gel showed comparable efficacy to 10% this compound but required longer exposure (56 hours) .
Q. What analytical methods are recommended to track this compound decomposition and free radical generation?
- Spectroscopy: UV-Vis to monitor hydrogen peroxide release kinetics.
- Chromatography: HPLC to quantify urea and peroxide byproducts.
- Electron Spin Resonance (ESR): Detect hydroxyl radical formation during decomposition .
Methodological Recommendations
- Experimental Controls: Include inert placebo gels and baseline microhardness measurements.
- Ethical Compliance: For in vivo studies, adhere to institutional review boards (IRBs) for sensitivity monitoring.
- Data Validation: Use triplicate samples and blinded evaluators to reduce bias in color assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
